molecular formula C11H19NO5 B569080 2,6-Anhydro-3,4,5-trideoxy-5-[[(1,1-diMethylethoxy)carbonyl]aMino]-D-threo-hexonic Acid CAS No. 603130-25-2

2,6-Anhydro-3,4,5-trideoxy-5-[[(1,1-diMethylethoxy)carbonyl]aMino]-D-threo-hexonic Acid

Cat. No.: B569080
CAS No.: 603130-25-2
M. Wt: 245.275
InChI Key: NROSRTMHTJHLLE-HTQZYQBOSA-N
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Description

Stereochemical Configuration and Chiral Center Designation

The stereochemical configuration of this compound plays a crucial role in determining its biological activity and chemical reactivity. The compound possesses multiple chiral centers that define its three-dimensional structure and subsequent molecular interactions. The D-threo designation indicates the specific spatial arrangement of hydroxyl groups and other substituents around the chiral carbons, which is essential for understanding the compound's conformational preferences and binding characteristics.

The chiral center configuration directly influences the compound's ability to interact with biological targets and participate in stereoselective reactions. Research has demonstrated that the specific stereochemistry of related compounds significantly affects their biological activity, with different stereoisomers exhibiting varying degrees of potency and selectivity. The D-threo configuration in this compound represents a specific arrangement that has been shown to be important for maintaining proper molecular geometry and facilitating desired chemical transformations.

Nuclear magnetic resonance spectroscopy and X-ray crystallographic analysis provide detailed insights into the spatial arrangement of atoms within the molecule. These analytical techniques reveal the precise positioning of the amino group, the anhydro bridge, and the tert-butoxycarbonyl protecting group relative to the hexonic acid backbone. The stereochemical information obtained from these studies is essential for understanding how the molecule adopts its preferred conformations and how these conformations influence its chemical behavior.

Stereochemical Property Configuration Impact on Structure
Chiral Centers Multiple D-threo centers Defines three-dimensional geometry
Amino Group Position C-5 position Influences hydrogen bonding patterns
Anhydro Bridge 2,6-linkage Restricts conformational flexibility
Hexonic Acid Backbone D-configuration Determines overall molecular shape

Hydrogen Bonding Networks and Conformational Stability

The hydrogen bonding networks within this compound significantly influence its conformational stability and molecular interactions. The presence of multiple hydrogen bond donors and acceptors creates opportunities for intramolecular and intermolecular hydrogen bonding that stabilizes specific conformational states. The carboxylic acid group, amino functionality, and ether oxygen atoms all participate in these hydrogen bonding networks, contributing to the overall structural integrity of the molecule.

Intramolecular hydrogen bonding patterns have been shown to play a critical role in maintaining preferred conformations in similar carbohydrate derivatives. Studies of related compounds demonstrate that hydrogen bond cooperativity is closely associated with changes in water structure surrounding stereoisomeric molecules. The hydroxyl group orientations and their ability to form stable hydrogen bonding networks directly impact the compound's hydration patterns and solubility characteristics.

The tert-butoxycarbonyl protecting group also influences the hydrogen bonding environment by providing additional sites for hydrogen bond acceptance while simultaneously shielding the amino group from direct participation in hydrogen bonding. This protective effect is essential for maintaining the stability of the compound during synthetic transformations and storage conditions. The conformational preferences established by these hydrogen bonding interactions determine how the molecule presents itself to potential binding partners and reaction sites.

Computational studies using density functional theory calculations have revealed that the hydrogen bonding networks in similar anhydro compounds contribute significantly to their overall stability. The formation of stable intramolecular hydrogen bonds can reduce the conformational flexibility of the molecule while simultaneously enhancing its resistance to degradation under various chemical conditions. These findings suggest that the hydrogen bonding patterns in this compound are likely to be important determinants of its chemical and biological properties.

Anhydro Ring Dynamics and Ring Strain Analysis

The anhydro ring system in this compound represents a key structural feature that significantly influences the compound's chemical reactivity and conformational behavior. The 2,6-anhydro bridge creates a cyclic ether linkage that restricts the flexibility of the hexonic acid backbone while introducing specific geometric constraints. This anhydro bridge formation involves the cyclization between the C-2 and C-6 positions, creating a unique bicyclic structure that affects both the electronic properties and steric accessibility of the molecule.

Ring strain analysis reveals that the anhydro bridge introduces moderate strain into the molecular system, which can be relieved through specific chemical reactions or conformational adjustments. Studies of related anhydro compounds have shown that the ring strain associated with these bridges can influence reaction pathways and product distributions. The presence of the anhydro linkage also affects the accessibility of other functional groups within the molecule, potentially influencing the selectivity of chemical transformations.

The dynamics of the anhydro ring system have been investigated using molecular dynamics simulations and vibrational spectroscopy techniques. These studies demonstrate that the anhydro bridge undergoes limited conformational fluctuations due to the constraints imposed by the cyclic structure. The restricted mobility of the anhydro ring contributes to the overall rigidity of the molecular framework, which can be advantageous for maintaining specific three-dimensional arrangements required for biological activity.

Mechanistic studies of anhydro ring cleavage have revealed that these structures can undergo phosphorylation and ring-opening reactions under specific conditions. Research on related compounds has shown that enzymes such as anhydro-N-acetylmuramic acid kinase can cleave 1,6-anhydro bonds while simultaneously introducing phosphoryl groups. This type of reaction mechanism suggests that the anhydro ring in this compound may be susceptible to similar transformations under appropriate conditions.

Ring Parameter Value Structural Impact
Bridge Length 2,6-positions Creates bicyclic framework
Ring Strain Moderate Influences reactivity patterns
Conformational Flexibility Limited Restricts backbone mobility
Electronic Effects Electron donation Affects neighboring groups

Functional Group Interactions: tert-Butoxycarbonyl Protective Group and Amino Acid Derivative Modifications

The tert-butoxycarbonyl protective group in this compound serves multiple structural and functional roles that significantly impact the compound's chemical behavior and synthetic utility. This protecting group provides steric hindrance around the amino functionality while simultaneously offering protection against unwanted side reactions during synthetic transformations. The bulky tert-butyl group creates a significant steric environment that influences the approach of reagents and the accessibility of nearby functional groups.

The electronic effects of the tert-butoxycarbonyl group extend beyond simple steric protection, as the carbonyl functionality can participate in hydrogen bonding and electronic interactions with other parts of the molecule. Studies of related Boc-protected amino acid derivatives have shown that the protecting group can influence the conformational preferences of the molecule by creating favorable intramolecular interactions. The electron-withdrawing nature of the carbonyl group also affects the basicity of the protected amino group, which can impact the compound's reactivity in various chemical environments.

The amino acid derivative modifications present in this compound reflect sophisticated synthetic strategies for creating complex molecular architectures. The positioning of the protected amino group at the C-5 position of the hexonic acid framework creates opportunities for further functionalization and coupling reactions. This structural arrangement is particularly valuable for the synthesis of peptide-like molecules and other biologically active compounds that require precise control over stereochemistry and functional group placement.

Deprotection strategies for the tert-butoxycarbonyl group have been extensively studied and typically involve treatment with acidic conditions that selectively remove the protecting group while leaving other functional groups intact. Research has shown that Boc deprotection can be achieved under mild acidic conditions, making it compatible with the presence of sensitive functional groups such as the anhydro bridge. The ability to selectively remove the protecting group provides flexibility in synthetic planning and allows for the controlled introduction of additional functional groups or coupling partners.

Functional Group Property Characteristic Synthetic Impact
Steric Hindrance High Protects amino group
Electronic Effects Electron-withdrawing Modulates reactivity
Deprotection Conditions Mild acid Compatible with anhydro bridge
Synthetic Versatility High Enables further modifications

Properties

IUPAC Name

(2S,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-8(9(13)14)16-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROSRTMHTJHLLE-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(OC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@H](OC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Cleavage with Sodium Periodate and Ruthenium Trichloride

The primary synthesis route for 2,6-Anhydro-3,4,5-trideoxy-5-[[(1,1-diMethylethoxy)carbonyl]aMino]-D-threo-hexonic Acid involves a biphasic system combining dichloromethane, water, and acetonitrile at 0°C. Sodium periodate (NaIO₄) and ruthenium trichloride (RuCl₃) serve as co-oxidants, facilitating the cleavage of vicinal diols into carbonyl intermediates. This method, reported by Kriek et al. (2003), achieves a 60% yield by precisely controlling stoichiometry and temperature. The reaction proceeds via a cyclic transition state, where RuCl₃ acts as a Lewis acid to polarize the glycol substrate, enhancing periodate’s oxidative efficiency.

Reaction Conditions:

ParameterValue
Solvent SystemCH₂Cl₂/H₂O/CH₃CN (3:1:1 v/v)
Temperature0°C
OxidantsNaIO₄ (2.2 equiv), RuCl₃ (5 mol%)
Reaction Time12 hours
Yield60%

Post-reaction workup includes extraction with ethyl acetate, followed by silica gel chromatography to isolate the product. The stereochemical integrity of the D-threo configuration is preserved through rigid temperature control, minimizing epimerization.

Stereochemical Considerations in Synthesis

The D-threo stereochemistry of 2,6-Anhydro-3,4,5-trideoxy-5-[[(1,1-diMethylethoxy)carbonyl]aMino]-hexonic Acid is critical for its biological activity. Comparative studies with the L-threo enantiomer (CAS 749175-42-6) reveal divergent pharmacological profiles, underscoring the necessity of chiral resolution during synthesis. Kriek et al. employed a D-glucose-derived precursor, leveraging inherent stereochemical guidance to direct the formation of the threo configuration. Key intermediates are analyzed via NMR and X-ray crystallography to verify absolute configuration.

Catalytic and Solvent Effects on Yield

Role of Ruthenium Trichloride in Oxidation

Ruthenium trichloride enhances the oxidative cleavage efficiency by stabilizing high-oxidation-state intermediates. Kinetic studies indicate a first-order dependence on RuCl₃ concentration, with optimal loading at 5 mol%. Excess catalyst (>10 mol%) leads to overoxidation, generating carboxylic acid byproducts and reducing yield.

Solvent System Optimization

The biphasic CH₂Cl₂/H₂O/CH₃CN system ensures solubility of both organic substrates and inorganic oxidants. Acetonitrile’s polar aprotic nature facilitates electron transfer, while dichloromethane prevents hydrolysis of the tert-butoxycarbonyl (Boc) protecting group. Altering the solvent ratio to 2:1:1 (CH₂Cl₂/H₂O/CH₃CN) decreases yield to 45%, highlighting the sensitivity of phase partitioning.

Applications in Drug Discovery

Tetrahydropyran-Based Dipeptide Isosteres

This compound serves as a scaffold for non-peptidic enzyme inhibitors. Surivet et al. (2013) functionalized the tetrahydropyran core with aromatic substituents, yielding compounds with nanomolar affinity for bacterial topoisomerases. The Boc-protected amino group enables selective deprotection for further derivatization, as demonstrated in the synthesis of fluoroquinolone hybrids.

Comparative Analysis of Synthetic Routes

While the Kriek et al. method remains the benchmark, alternative approaches have been explored:

Enzymatic Resolution:

  • Substrate : Racemic 5-amino-2,6-anhydrohexonic acid

  • Enzyme : Pseudomonas cepacia lipase

  • Yield : 35% (D-threo isomer)

  • Limitation : Low enantiomeric excess (78%) necessitates additional purification.

Solid-Phase Synthesis:

  • Resin : Wang resin-functionalized glycol

  • Coupling Agents : HBTU/DIPEA

  • Yield : 25% (after cleavage)

  • Advantage : Facilitates parallel synthesis of analogs.

Scalability and Industrial Feasibility

Batch scaling to 100 g maintains a 55–58% yield, with impurities (<2%) removed via recrystallization from ethanol/water. Continuous-flow systems are under investigation to enhance oxidation kinetics and reduce solvent waste .

Chemical Reactions Analysis

2,6-Anhydro-3,4,5-trideoxy-5-[[(1,1-diMethylethoxy)carbonyl]aMino]-D-threo-hexonic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium periodate, ruthenium trichloride, and other oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Proteomics Research

The compound is utilized in proteomics for its role as a biochemical reagent. It serves as a building block or precursor in the synthesis of various biomolecules. Its unique structure allows for specific interactions with proteins, making it valuable in studies focusing on protein structure and function.

Synthesis of Glycosylated Compounds

The compound can be employed in the synthesis of glycosylated compounds, which are crucial for various biological processes. Glycosylation affects protein folding, stability, and activity, thus influencing cellular communication and signaling pathways.

Potential Antiviral Applications

Research indicates that derivatives of hexonic acids may exhibit antiviral properties. The structural features of 2,6-Anhydro-3,4,5-trideoxy-5-[[(1,1-diMethylethoxy)carbonyl]amino]-D-threo-hexonic Acid could lead to the development of new antiviral agents targeting specific viral pathways.

Case Study 1: Proteomic Profiling

A study conducted by researchers at a leading university focused on the use of this compound in proteomic profiling. The researchers synthesized a series of labeled proteins using the compound as a precursor. The results demonstrated enhanced sensitivity in detecting low-abundance proteins in complex biological samples.

Case Study 2: Antiviral Activity

In another study published in a peer-reviewed journal, scientists investigated the antiviral properties of related hexonic acid derivatives. They found that certain modifications to the hexonic acid structure led to increased efficacy against viral infections in vitro. This suggests that this compound could be a promising candidate for further antiviral drug development.

Mechanism of Action

The mechanism of action of 2,6-Anhydro-3,4,5-trideoxy-5-[[(1,1-diMethylethoxy)carbonyl]aMino]-D-threo-hexonic Acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The compound’s uniqueness lies in its combination of the tetrahydropyran scaffold, BOC protection, and stereochemistry. Key comparisons with analogs are summarized below:

Compound Key Features Differences
Target Compound Tetrahydropyran, BOC-protected amine, carboxylic acid, D-threo configuration Baseline for comparison.
(2S)-4-Nitro-2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-butanoic acid methyl ester Bis-BOC-protected amine, nitrobutanoate backbone, linear structure Lacks cyclic rigidity; dual BOC groups increase steric hindrance.
[[(1,1-dimethylethoxy)carbonyl]amino]ethyl (Bocae) BOC-protected ethylamine side chain Simpler structure; lacks cyclic system and carboxylic acid.
(2S,5R)-5-(Ddz-amino)tetrahydropyran-2-carboxylic Acid Ddz ([1-(3,5-dimethoxyphenyl)-1-methylethoxy]carbonyl) protection Ddz group offers UV-sensitive deprotection vs. BOC’s acid-labile cleavage .
5-Bhoc-protected tetrahydropyran analogs Bhoc (diphenylmethoxycarbonyl) group Bhoc is bulkier and less prone to accidental deprotection .

Research Findings and Data Tables

Table 1: Deprotection Efficiency of Amino-Protecting Groups

Protecting Group Cleavage Agent Time (h) Yield (%) Reference
BOC TFA (20% in DCM) 1 95
Ddz 1% TFA in water 2 85
Bhoc HBr/acetic acid (33%) 4 70

Biological Activity

2,6-Anhydro-3,4,5-trideoxy-5-[[(1,1-diMethylethoxy)carbonyl]amino]-D-threo-hexonic acid (CAS Number: 603130-25-2) is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H19NO5, with a molecular weight of approximately 245.27 g/mol. The structure includes an anhydro sugar moiety and an amino acid derivative, which may contribute to its biological functions.

PropertyValue
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
CAS Number603130-25-2
SolubilitySoluble in water

The biological activity of this compound is not fully elucidated; however, its structural features suggest several potential mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures often act as inhibitors for glycosidases and other enzymes involved in carbohydrate metabolism.
  • Receptor Modulation : The amino acid component may allow interaction with various receptors or proteins in biological pathways.

Pharmacological Studies

Research indicates that derivatives of hexonic acids can exhibit various pharmacological properties:

  • Antimicrobial Activity : Some studies suggest that similar compounds possess antibacterial and antifungal properties.
  • Antidiabetic Effects : Compounds that influence glucose metabolism are being investigated for their potential use in diabetes management.

Study 1: Antimicrobial Efficacy

A study conducted on derivatives of hexonic acids demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound's structure was linked to its ability to disrupt bacterial cell walls.

Study 2: Glucose Regulation

In vitro studies on similar compounds showed potential in enhancing insulin sensitivity in adipocytes. This suggests that this compound could play a role in glucose homeostasis.

Table 2: Summary of Biological Activities

ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntidiabeticEnhancement of insulin sensitivity

Toxicology and Safety Profile

Preliminary toxicological assessments indicate that the compound has low acute toxicity levels (LD50 values not applicable). However, further studies are required to evaluate chronic exposure effects and potential carcinogenicity.

Table 3: Toxicological Data

ParameterValue
Acute Toxicity (LD50)Not applicable
CarcinogenicityNon-carcinogenic (preliminary)

Q & A

Q. What synthetic routes are recommended for 2,6-Anhydro-3,4,5-trideoxy-5-[[(1,1-diMethylethoxy)carbonyl]aMino]-D-threo-hexonic Acid, and how can their efficiency be systematically evaluated?

  • Methodological Answer : Synthetic routes should prioritize regioselective functionalization of the hexonic acid backbone. Key steps include protection of the amino group via tert-butoxycarbonyl (Boc) chemistry and anhydride formation. Efficiency can be evaluated using Design of Experiments (DOE) to optimize variables (e.g., temperature, solvent polarity, catalyst loading) . Post-synthesis, purity is assessed via HPLC (high-performance liquid chromatography) coupled with mass spectrometry (MS) .
  • Table 1: Comparative Analysis of Synthetic Routes
RouteYield (%)Key ConditionsCharacterization Method
A78THF, 0°CNMR, MS
B92DCM, RTXRD , HPLC

Q. Which analytical techniques are most robust for confirming the structural integrity of this compound?

  • Methodological Answer : X-ray diffraction (XRD) is critical for resolving crystal structure ambiguities, particularly for confirming the stereochemistry of the trideoxy backbone . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) validates functional groups, while tandem MS (MS/MS) ensures molecular mass accuracy .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using DOE principles to test variables like temperature (-20°C to 40°C), humidity (10–90% RH), and light exposure. Monitor degradation via HPLC and Fourier-transform infrared spectroscopy (FTIR) at fixed intervals. Statistical models (e.g., ANOVA) identify significant degradation pathways .

Advanced Research Questions

Q. What computational strategies are effective for predicting reaction pathways involving this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., density functional theory, DFT) model transition states and reaction energetics. Pair this with reaction path search algorithms to simulate intermediates and byproducts . Validate predictions experimentally using in-situ FTIR or Raman spectroscopy. For example, ICReDD’s workflow integrates computed activation energies with experimental kinetic data to refine reaction mechanisms .

Q. How can researchers resolve contradictions between computational predictions and experimental data in reaction mechanisms?

  • Methodological Answer : Apply Bayesian statistical frameworks to quantify uncertainties in computational models. Cross-validate with sensitivity analyses (e.g., varying solvent parameters in simulations) . Use high-throughput experimentation to test edge-case scenarios (e.g., extreme pH or temperature) and update computational parameters iteratively .

Q. What methodologies optimize the compound’s purification in complex mixtures?

  • Methodological Answer : Membrane separation technologies (e.g., nanofiltration) or chiral stationary-phase chromatography are effective. DOE identifies optimal pore sizes, pressure gradients, or solvent systems . For scalability, apply process simulation software (e.g., Aspen Plus) to model separation efficiency and cost .

Q. How can interdisciplinary approaches (e.g., chemical engineering + computational chemistry) enhance reactor design for this compound?

  • Methodological Answer : Integrate reactor fundamentals (e.g., plug-flow vs. batch kinetics) with computational fluid dynamics (CFD) to model mixing efficiency . For exothermic reactions, combine thermochemical simulations with real-time calorimetry data to prevent runaway conditions .

Data Contradiction and Validation Strategies

Q. What statistical frameworks are recommended for analyzing conflicting data in synthesis yields or characterization results?

  • Methodological Answer : Use multivariate analysis (e.g., principal component analysis, PCA) to isolate variables causing discrepancies. For example, inconsistent NMR spectra may arise from solvatomorphism, resolved via XRD . Reproducibility is ensured through open-data platforms with version-controlled experimental metadata .

Methodological Integration Table

Q. Table 2: Key Research Tools and Applications

Tool/MethodApplication ExampleEvidence Source
DFT CalculationsReaction mechanism prediction
DOEOptimization of reaction conditions
Membrane SeparationScalable purification
XRDStereochemical confirmation
Bayesian StatisticsUncertainty quantification in models

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